molecular formula C6H3ClFN3 B2567203 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 582313-57-3

4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2567203
CAS No.: 582313-57-3
M. Wt: 171.56
InChI Key: OOBFPXOXHUBRDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes. One common method includes the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the pyrrolo[2,3-d]pyrimidine ring.

    Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods: Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield . This approach allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Typically involves the use of strong nucleophiles under basic conditions.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is extensively used in scientific research due to its versatility :

Comparison with Similar Compounds

Uniqueness: 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of kinase inhibitors and other pharmaceutical compounds .

Properties

IUPAC Name

4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBFPXOXHUBRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582313-57-3
Record name 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (800 mg, 3.45 mmol) in THF (50 mL) at −78° C. was treated with n-BuLi (1.6 M in hexane, 2.2 eq, 7.6 mmol, 4.7 mL) dropwise, and stirred for 30 minutes at the same temperature. The mixture was treated with a solution of ACCUFLUOR® NFSi (2.0 eq, 7 mmol, 2.2 g) in THF (10 mL). The reaction mixture was allowed to warm to room temperature, was stirred for 10 h, and then concentrated to dryness. The residue was dissolved in EtOAc (100 mL), washed with water (3×15 mL) and brine (15 mL), dried with Na2SO4, and purified by reverse phase HPLC (10×250 mm C18 Luna column, 4.7 mL/min, 10-90% acetonitrile in water over 20 min) to provide intermediate compound 1. ESI-MS m/z=172.1 (MH+).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (3.00 g, 19.5 mmol) in AcCN (148 mL) was added Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), 10.4 g, 29.4 mmol) and AcOH (29.8 mL, 524 mmol), and then the mixture was allowed to stir for 26 hrs at 70° C. under an atmosphere of nitrogen. After cooling to rt, the mixture was concentrated in vacuo and the mixture was co-evaporated with dry toluene (2×30 mL). The residue was dissolved in a solution of 50% DCM in EtOAc and filtered through a pad of silica gel which was thoroughly washed. The filtrate was concentrated in vacuo, the residue was purified by silica gel chromatography eluting with a gradient of 0 to 30% EtOAc in DCM to afford the title compound as a light brown solid (1.22 g, 36%). LC/MS: Rt=1.51 min, ES+ 243 (AA standard).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29.8 mL
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods III

Procedure details

Combine 4-Chloropyrrolo[2,3-d]pyrimidine (2.985 g, 19.40 mmol), [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate)] (Selectfluoro) (10.523 g, 29.704 mmol)], acetonitrile (200 mL), and acetic acid (40 mL) and heat to 70° C. for 24 hours. Monitor loss of starting material by HPLC then concentrate. Add two portions of toluene (50 mL) and evaporate. Filter crude material thru a pad of celite, washing with 1:1 EtOAc/CH2Cl2. Finally, concentrate the filtrate and chromatograph on a silica column eluting with CH2Cl2/MeOH [0-10% MeOH gradient]. Check fractions by MS and combine product fractions to provide 1.931 g (58%) of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
Quantity
2.985 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (E-1) (5.01 g, 32.6 mmol, 1 eq) and Selectfluor (17.32 g, 48.9 mmol, 1.5 eq) are dissolved in a mixture of dry acetonitrile (250 mL) and AcOH (50 mL). The resulting mixture is stirred at 70° C. under argon for 16 h. The mixture is concentrated in vacuo. The residue is dissolved in a mixture of DCM-ethyl acetate (1:1, 50 mL) and filtered through celite. The filtrate is concentrated in vacuo and the residue is purified by flash chromatography on silica gel (0-0.7% MeOH-DCM) to afford the product, 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (F-1) as a pink solid.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
17.32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of the compound from Step B (1.97 g, 6.20 mmol) in CH3CN (60 mL) was added [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] (SELECTFLUOR® fluorinating reagent) (2.40 g, 6.5 mmol) in one portion and the reaction mixture was stirred at room temperature for 7 h. The white precipitate was filtered off, and the filtrate was evaporated to dryness. The residue was purified over silica gel using ethyl acetate/hexane (3:7) as the eluent. Fractions containing the product were pooled and eveporated in vacuo to give the title compound as a colorless solid.
Name
compound
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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